BenchChemオンラインストアへようこそ!

2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one

Medicinal Chemistry Scaffold Design Kinase Inhibition

2-Methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one (CAS 690674-59-0) belongs to the pyrazoloquinazoline class of heterocyclic compounds, characterized by a fused pyrazole-quinazolinone tricyclic core. The compound is commercially available as a small-molecule scaffold, typically at 95% purity.

Molecular Formula C11H13N3O
Molecular Weight 203.245
CAS No. 690674-59-0
Cat. No. B2457934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one
CAS690674-59-0
Molecular FormulaC11H13N3O
Molecular Weight203.245
Structural Identifiers
SMILESCC1=CC2=NC3=C(CCCC3)C(=O)N2N1
InChIInChI=1S/C11H13N3O/c1-7-6-10-12-9-5-3-2-4-8(9)11(15)14(10)13-7/h6,13H,2-5H2,1H3
InChIKeyFJCBIMKPPOPDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one (CAS 690674-59-0): Core Scaffold and Procurement Baseline


2-Methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one (CAS 690674-59-0) belongs to the pyrazoloquinazoline class of heterocyclic compounds, characterized by a fused pyrazole-quinazolinone tricyclic core. The compound is commercially available as a small-molecule scaffold, typically at 95% purity . Its molecular formula is C11H13N3O with a molecular weight of 203.24 g/mol, and it features a methyl substituent at the 2-position on the pyrazole ring, distinguishing it from other substitution patterns within the same scaffold family [1].

Why Generic Pyrazoloquinazoline Substitution Is Risky for 2-Methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one Procurement


Pyrazoloquinazoline scaffolds exhibit high sensitivity to substitution pattern and ring fusion topology; a methyl group shift from the 2-position to the 3-position or alteration of the tetrahydroquinazoline ring saturation can drastically change biological target engagement, as documented across the pyrazoloquinazoline class [1]. Simple in-class substitution therefore risks selection of a compound with an entirely different kinase inhibition profile, invalidating the experimental model.

Quantitative Comparator Evidence for 2-Methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one Selection


Scaffold Topology: Pyrazolo[3,2-b] vs. Pyrazolo[5,1-b] vs. Pyrazolo[1,5-c] Isomers

The target compound possesses a pyrazolo[3,2-b]quinazoline core, a distinct topological isomer compared to the pyrazolo[5,1-b]quinazoline and pyrazolo[1,5-c]quinazoline scaffolds [1]. While quantitative head-to-head biological data for the specific isomer are not publicly available, the literature establishes that different pyrazoloquinazoline regioisomers engage different kinase targets. For example, pyrazolo[4,3-h]quinazoline-3-carboxamides show >1000-fold selectivity for Aurora B over Aurora A kinase [2], whereas pyrazolo[1,5-c]quinazolinone derivatives preferentially inhibit CDK9/2 with IC50 values of 4.7–9.8 μM [3]. These data imply that the [3,2-b] isomer is not functionally interchangeable with other regioisomers.

Medicinal Chemistry Scaffold Design Kinase Inhibition

Substitution Pattern: 2-Methyl vs. 3-Aminomethyl Analog

The target compound bears a methyl group at the 2-position, while the closely related 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one (CAS 1193388-98-5) contains an additional aminomethyl substituent at the 3-position . The 3-aminomethyl analog is commercially available from Santa Cruz Biotechnology for research use , while the target 2-methyl compound is listed at ≥95% purity by multiple vendors . The absence of a 3-aminomethyl group in the target compound makes it a more synthetically accessible scaffold for further derivatization, as it eliminates a potential reactive site that could complicate parallel synthesis workflows.

Structure-Activity Relationship Drug Design Scaffold Optimization

CDK9 Inhibitory Activity of Pyrazolo[3,2-b]quinazolin-9-ones: Target Compound vs. Class Benchmark

While direct peer-reviewed CDK9 inhibition data for 2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one are not publicly available, pyrazolo[1,5-c]quinazolinone derivatives (the closest scaffold class with published data) demonstrate CDK9/2 inhibitory activity with IC50 values of 4.7–9.8 μM [1]. In contrast, pyrazolo[4,3-h]quinazoline-3-carboxamides show negligible CDK9 activity but high Aurora B selectivity [2]. This class-level data suggests that the 3,2-b scaffold may exhibit a distinct kinase selectivity window, though direct experimental confirmation remains absent.

CDK9 Inhibition Cancer Cell Cycle Transcriptional Regulation

Purity Benchmarking: 2-Methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one vs. In-Class Commercial Standards

The target compound is commercially available at a minimum purity specification of 95% from major suppliers such as AKSci, Leyan, and WanviBio . In contrast, the 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-9-one analog (CAS 1429309-42-1) is available only at unspecified purity from niche vendors . For compound library screening, the ≥95% purity specification is a critical quality threshold accepted by most high-throughput screening (HTS) centers.

Compound Quality Control Chemical Procurement Library Screening

Optimal Application Scenarios for 2-Methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one Based on Differentiated Evidence


Scaffold-Based Kinase Inhibitor Library Design

Use the pyrazolo[3,2-b]quinazolin-9-one core as a distinct topological scaffold in a kinase-focused library to explore kinase selectivity space orthogonal to the well-characterized pyrazolo[4,3-h]quinazoline-3-carboxamide and [1,5-c]quinazolinone series [1][2].

HTS-Qualified Compound Procurement for CDK-Focused Screening

Procure compound at ≥95% purity for high-throughput screening against cyclin-dependent kinase (CDK) panels, leveraging the scaffold's structural distinction from known CDK9 inhibitors such as pyrazolo[1,5-c]quinazolinones [1].

Medicinal Chemistry Derivatization Starting Point

Utilize the target compound as a minimally substituted scaffold for SAR expansion around the 2-methyl position, avoiding the pre-functionalized 3-aminomethyl analog (CAS 1193388-98-5) which limits synthetic modularity .

Quality Control Benchmarking for Pyrazoloquinazoline Compound Acquisition

Employ the ≥95% purity specification as a minimum acceptance criterion when sourcing pyrazolo[3,2-b]quinazolin-9-ones, ensuring library integrity comparable to industry-standard HTS collections.

Quote Request

Request a Quote for 2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.